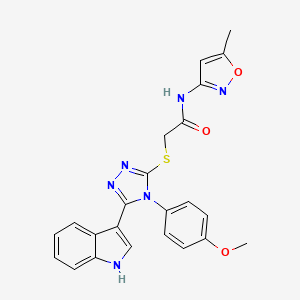

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

描述

属性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3S/c1-14-11-20(28-32-14)25-21(30)13-33-23-27-26-22(18-12-24-19-6-4-3-5-17(18)19)29(23)15-7-9-16(31-2)10-8-15/h3-12,24H,13H2,1-2H3,(H,25,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURFTSXOSVAVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates various pharmacologically relevant structural motifs, including an indole core, a triazole ring, and an isoxazole moiety. These features suggest potential biological activities across a range of therapeutic areas.

Chemical and Physical Properties

The molecular formula for this compound is , with a molecular weight of 461.6 g/mol . The IUPAC name reflects its intricate structure, highlighting the presence of sulfur and nitrogen heterocycles which are often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N5O2S |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide |

| CAS Number | Not specified |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The indole and triazole rings can bind to various biological macromolecules, modulating their activity and influencing cellular signaling pathways involved in processes such as apoptosis, inflammation, and cell proliferation.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds similar to this one exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies indicate that triazole derivatives can serve as potent inhibitors against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

The potential anticancer effects of triazole-containing compounds have garnered attention in recent years. The unique structural features of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Various studies have reported on the anticancer efficacy of related triazole derivatives in different cancer cell lines .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of triazole derivatives. Compounds with similar structures have shown effectiveness in animal models for epilepsy, suggesting that the compound may exhibit similar protective effects against seizures .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several triazole derivatives against a panel of pathogens. The results indicated that certain compounds displayed MIC values significantly lower than standard antibiotics like vancomycin .

- Anticancer Studies : In vitro studies on related triazole compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .

- Anticonvulsant Research : Triazole derivatives were tested in seizure models revealing promising results for anticonvulsant activity, with some compounds showing higher efficacy than traditional treatments .

科学研究应用

Antimicrobial Activity

1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. For instance, various derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound may also exhibit similar properties due to its structural similarities with known active triazole derivatives .

Table 1: Antimicrobial Activities of Triazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 0.5 | |

| Compound B | E. coli | 0.75 | |

| Compound C | Pseudomonas aeruginosa | 1.0 |

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's thioether linkage and indole moiety may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Triazoles are known to interact with multiple biological targets, making them versatile candidates for anticancer drug development .

Enzyme Inhibition

The mechanism of action for many triazole derivatives often involves the inhibition of key enzymes critical for microbial survival or cancer cell growth. For example, triazoles can inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis, which is essential for fungal cell membrane integrity . Similarly, they may inhibit specific kinases involved in cancer signaling pathways.

Modulation of Biological Pathways

Triazole compounds can also modulate various biological pathways by acting on receptors or ion channels. This modulation can lead to neuroprotective effects or anti-inflammatory responses, which are crucial in treating neurodegenerative diseases and inflammatory conditions .

Study on Antimicrobial Efficacy

A study conducted by Hassan et al. synthesized a series of triazole derivatives and assessed their antibacterial activity against several strains of bacteria. The findings indicated that certain structural modifications enhanced antimicrobial potency significantly compared to standard antibiotics .

Cancer Cell Line Studies

Another research effort evaluated the anticancer activity of triazole-based compounds against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that specific derivatives exhibited IC50 values lower than those of conventional chemotherapeutics, suggesting their potential as effective anticancer agents .

化学反应分析

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Base-mediated hydrolysis : Treatment with NaOH in ethanol/water at reflux cleaves the amide bond, producing 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid and 5-methylisoxazol-3-amine .

-

Acid-mediated hydrolysis : HCl in dioxane generates the corresponding ammonium salt .

Oxidation of the Thioether Linkage

The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions:

-

Mild oxidation : H₂O₂ in acetic acid at 0–5°C selectively produces the sulfoxide.

-

Strong oxidation : mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields the sulfone.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ | AcOH, 0–5°C, 2 h | Sulfoxide derivative | ~70% |

| mCPBA | DCM, rt, 6 h | Sulfone derivative | ~65% |

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in electrophilic substitution and alkylation reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base, substituting at the N1 position .

-

Arylation : Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ yields arylated triazoles .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4 h | N1-methyltriazole derivative | ~82% |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, DME, 80°C | 4-Aryl-1,2,4-triazole derivative | ~75% |

Reactivity of the Isoxazole Moiety

The 5-methylisoxazole group undergoes ring-opening and cycloaddition reactions:

-

Acid-catalyzed ring-opening : Concentrated HCl at reflux generates β-ketonitrile intermediates.

-

1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form fused bicyclic systems.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Ring-opening | HCl conc., reflux, 3 h | β-Ketonitrile derivative | ~68% |

| Cycloaddition | Nitrile oxide, toluene, 100°C | Bicyclic isoxazoline derivative | ~60% |

Indole Modifications

The indole moiety participates in electrophilic substitution, though the 3-position is blocked by the triazole-thioether chain. Alternative reactions include:

-

C2 Bromination : NBS (N-bromosuccinimide) in DMF selectively brominates the C2 position .

-

N1 Functionalization : Alkylation at the indole nitrogen using benzyl bromide and NaH .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| C2 Bromination | NBS, DMF, 0°C, 1 h | 2-Bromoindole derivative | ~55% |

| N1 Alkylation | BnBr, NaH, THF, rt, 12 h | N1-Benzylindole derivative | ~80% |

Methoxyphenyl Group Reactions

The 4-methoxyphenyl substituent undergoes demethylation and halogenation:

-

Demethylation : BBr₃ in DCM at −78°C cleaves the methyl ether to yield a phenolic group .

-

Electrophilic iodination : I₂/HIO₃ in AcOH introduces iodine at the para position .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C, 2 h | 4-Hydroxyphenyl derivative | ~90% |

| Iodination | I₂, HIO₃, AcOH, 50°C, 6 h | 4-Iodo-3-methoxyphenyl derivative | ~65% |

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

-

Liver microsomes : Half-life of ~2.3 h, with primary metabolites resulting from sulfoxide formation and acetamide hydrolysis .

Key Structural Insights from Analogous Compounds

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous derivatives reported in the literature. Key differences in core heterocycles, substituents, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Influence: The 1,2,4-triazole in the target compound offers greater metabolic stability compared to 1,3,4-oxadiazole derivatives (e.g., 8g), which are prone to hydrolysis .

Substituent Effects :

- The 4-methoxyphenyl group in the target compound enhances lipophilicity (clogP ≈ 3.2 predicted) compared to the 4-methylphenyl group in 8g (clogP ≈ 2.8) .

- The 5-methylisoxazole substituent may improve aqueous solubility (cLogS ≈ -3.5) relative to pyrimidine or benzamide groups in analogs (e.g., -4.2 for 8a) .

Synthetic Pathways :

- The target compound’s synthesis likely involves coupling 5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, analogous to methods in .

- In contrast, 8g was synthesized via nucleophilic substitution between 1,3,4-oxadiazole-2-thiol and 2-chloro-N-(4-methylphenyl)acetamide .

Biological Activity Trends :

- Indole-containing derivatives (e.g., 8g, target compound) show promise in central nervous system (CNS) targets due to indole’s serotonin-mimetic properties .

- Chloroindole analogs (e.g., ) demonstrate enhanced cytotoxicity in silico, suggesting halogenation improves antiproliferative activity.

Table 2: Predicted Physicochemical Properties

| Property | Target Compound | 8g | 8a |

|---|---|---|---|

| Molecular Weight (g/mol) | 476.51 | 424.47 | 414.49 |

| clogP | ~3.2 | ~2.8 | ~3.5 |

| Hydrogen Bond Acceptors | 8 | 7 | 6 |

| Polar Surface Area (Ų) | ~120 | ~110 | ~95 |

常见问题

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions:

- Cyclization of precursors to form the triazole core, followed by thioether linkage formation via nucleophilic substitution.

- Amidation introduces the isoxazole-acetamide moiety. Key conditions include controlled pH (7–9) for thiol group activation and temperatures of 60–80°C to accelerate coupling reactions .

- Optimization : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis and catalytic bases like triethylamine to enhance reactivity. Reaction progress should be monitored via TLC, with final purification via column chromatography .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation and purity assessment?

- 1H/13C NMR : Assigns protons/carbons to specific functional groups (e.g., indole NH at δ 10–12 ppm, triazole carbons at δ 140–160 ppm) .

- IR Spectroscopy : Confirms thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650–1700 cm⁻¹) bonds .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detects impurities .

- Elemental Analysis : Ensures >95% purity by quantifying C, H, N, and S content .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify pharmacologically active motifs?

- Substituent Variation : Synthesize analogs with modified substituents (e.g., methoxy to ethoxy on the phenyl ring) to assess impact on bioactivity .

- In Silico Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or receptors) .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based cytotoxicity screens. Compare IC50 values to establish SAR trends .

Advanced: What crystallographic strategies are effective for resolving the compound’s 3D structure?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMSO/EtOH mixtures. Use SHELXL for refinement, focusing on resolving the triazole-indole dihedral angle and sulfur geometry .

- Twinned Data Handling : For challenging crystals, employ SHELXD for phase problem resolution and SHELXE for density modification .

- Validation : Cross-check crystallographic data with computed DFT-optimized structures to confirm bond lengths/angles .

Advanced: How should contradictory biological activity data across studies be addressed?

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) and verify compound purity via HPLC .

- Structural Confirmation : Re-analyze disputed batches using NMR and XRD to rule out polymorphic or stereochemical variations .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent used in assays) .

Advanced: What methodologies assess the compound’s stability under physiological or storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) for 48–72 hours. Monitor degradation via HPLC to identify labile groups (e.g., hydrolyzable acetamide) .

- Long-Term Stability : Store samples at 4°C and 25°C with 60% humidity. Periodically test for crystallinity (PXRD) and potency (bioassays) .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for identification .

- Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., measuring Ki values) to distinguish competitive vs. non-competitive binding .

- Transcriptomic Profiling : Apply RNA-seq to treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。